all-trans-Retinol-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

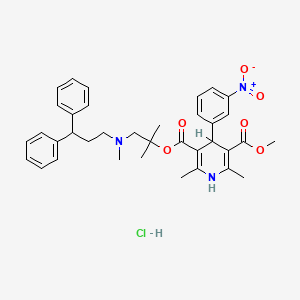

All-trans-Retinol-d5 (ATR-d5) is a synthetic form of vitamin A that is used in laboratory experiments and scientific research. ATR-d5 is a form of the naturally occurring retinoid, all-trans-retinoic acid (ATRA). ATRA plays an important role in cell growth, differentiation, and metabolism. ATR-d5 is used as a tool to study the biochemical and physiological effects of ATRA in various organisms.

Aplicaciones Científicas De Investigación

Aplicaciones dermatológicas

El ácido retinoico todo-trans (ATRA), un metabolito del retinol, se ha utilizado durante muchos años para tratar afecciones dermatológicas como el acné, el fotoenvejecimiento, la psoriasis y las heridas {svg_1}. Es conocido por su actividad antiinflamatoria, efecto comedolítico y capacidad para aumentar la producción de colágeno {svg_2}. Los efectos secundarios de ATRA, conocidos como la reacción retinóica, se pueden contrarrestar encapsulando ATRA en nanopartículas de lípidos sólidos (SLN), portadores de lípidos nanoestructurados (NLC) y liposomas {svg_3}.

Función inmunomoduladora en el microambiente tumoral

ATRA juega un papel importante en el microambiente tumoral (TME). No solo abroga sustancialmente el efecto inmunosupresor de las células supresoras derivadas de mieloides que infiltran el tumor, sino que también activa el efecto antitumoral de las células T CD8+ {svg_4}. La combinación de ATRA con otros enfoques terapéuticos, incluidos los inhibidores de los puntos de control inmunitario (ICI), las vacunas contra el cáncer y la quimioterapia, se ha investigado ampliamente en una variedad de modelos tumorales y ensayos clínicos {svg_5}.

Desarrollo farmacéutico

El all-trans Retinol-D5 sirve como un versátil bloque de construcción en una amplia gama de aplicaciones de investigación en el ámbito del desarrollo farmacéutico {svg_6}. Este compuesto es un activo valioso en la síntesis de candidatos a fármacos innovadores dirigidos a una variedad diversa de afecciones de salud {svg_7}.

Desarrollo embrionario

ATRA, considerado como el metabolito más activo de los retinoides, ejerce funciones importantes en varios procesos biológicos como la inmunidad y el desarrollo embrionario {svg_8}.

Mantenimiento de la visión

El retinol, el metabolito clave en el mantenimiento de la visión normal, está estrechamente relacionado con ATRA {svg_9}.

Diferenciación y proliferación celular

ATRA, un regulador crucial en la embriogénesis de los cordados y la homeostasis adulta, influye en procesos como el desarrollo embrionario, la visión, la diferenciación celular y la proliferación {svg_10}.

Mecanismo De Acción

Target of Action

All-trans-Retinol-d5, also known as all-trans-retinoic acid (ATRA), is a naturally occurring derivative of vitamin A (retinol) . It is an active metabolite of vitamin A and a ligand for retinoic acid receptors (RARs) with IC50 values of 9, 3, and 10 nM for RARα, RARβ, and RARγ, respectively . It plays important roles in multiple biological processes . ATRA regulates the transcription of target genes by interacting with nuclear receptors bonded to retinoic acid response elements (RAREs) .

Mode of Action

ATRA exhibits anti-inflammatory, antineoplastic, antioxidant, and free radical-scavenging activities . It has been used in dermatology for many years to treat various skin conditions ranging from acne to wrinkles . It activates nuclear receptors to regulate epithelial cell growth and differentiation .

Biochemical Pathways

ATRA is an oxidation product in the physiological pathway of vitamin A metabolism . It is involved in the control of stem cell functions, cell differentiation, and cell metabolism in many different cell types, both during embryogenesis and in the adult organism . The uptake and metabolism of vitamin A by intestinal epithelial cells, the storage of vitamin A in the liver, and the metabolism of vitamin A in target cells to more biologically active metabolites, such as retinoic acid (RA) and 4-oxo-RA, must be precisely regulated .

Pharmacokinetics

In human circulation, tretinoin is normally found at very low concentrations, approximately 4 to 14 nmol/L . The common precursor of the active retinoids, all-trans-retinol (vitamin A), is transported in plasma in a 1:1 complex with retinol-binding protein (RBP) . Retinol, in the form of retinyl esters, can also be transported to target cells using the common lipoproteins in plasma .

Result of Action

ATRA reduces bile duct proliferation, hydroxyproline levels, and liver inflammation in a rat model of α-naphthylisothiocyanate-induced chronic cholestasis and reduces plasma levels of alkaline phosphatase and bile salts in the Mdr2-/- mouse model of cholestasis . ATRA also reduces hepatic fat accumulation, triglycerides, body weight, and serum glucose levels in mice with Western diet-induced obesity .

Action Environment

The action of ATRA can be influenced by environmental factors. For instance, the storage temperature can affect the stability of the compound . Furthermore, the effectiveness of ATRA can be influenced by the microenvironment of the target cells . For example, ATRA has been shown to have an immunomodulatory role in the tumor microenvironment .

Análisis Bioquímico

Biochemical Properties

All-trans-Retinol-d5 interacts with various enzymes, proteins, and other biomolecules. It is involved in the biochemical properties of retinoid-converting enzymes . The enzymatic production of all-trans-retinol is highest in M. tractuosa AKR, which produces 1090 mg l −1 all-trans-retinol from 1710 mg l −1 all-trans-retinal .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in metabolic pathways, including any enzymes or cofactors that it interacts with. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for all-trans-Retinol-d5 involves the conversion of starting materials into intermediate compounds, which are then further transformed into the final product. The key steps in the synthesis pathway include the protection of functional groups, reduction of double bonds, and deprotection of the protected groups.", "Starting Materials": [ "5,6-Epoxy-retinol", "Deuterium oxide", "Sodium borohydride", "Methanol", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Sodium sulfate", "Hexane", "Ethyl acetate" ], "Reaction": [ "5,6-Epoxy-retinol is dissolved in deuterium oxide and treated with sodium borohydride to reduce the double bond and form all-trans-Retinol-d5.", "The resulting mixture is then treated with methanol and acetic acid to remove the protective groups.", "The mixture is then acidified with hydrochloric acid and extracted with ethyl acetate.", "The organic layer is washed with sodium hydroxide and dried over sodium sulfate.", "The solvent is removed under reduced pressure to obtain all-trans-Retinol-d5 as a yellow oil.", "The product is purified by column chromatography using hexane and ethyl acetate as eluents." ] } | |

Número CAS |

1185244-58-9 |

Fórmula molecular |

C₂₀H₂₅D₅O |

Peso molecular |

291.48 |

Sinónimos |

Vitamin A-d5; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-Dichloro-1-(2,3,5-tri-O-acetyl-beta-L-ribofuranosyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1140480.png)

![Ethyl2-azabicyclo[3,3,1]octanyl-3-formicacid](/img/structure/B1140481.png)

![N-[2-(S)-Methyl-d3-butyryl]-4-(S)-phenylmethyl-2-oxazolidinone](/img/structure/B1140486.png)

![5(4H)-Oxazolone,4-[[3,4-bis(acetyloxy)phenyl]methylene]-2-methyl-](/img/structure/B1140489.png)